tert-Butyl 3-((5-(benzyloxy)-2-bromophenyl)carbamoyl)azetidine-1-carboxylate

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Select this specific intermediate for its regiospecific ortho-bromine Suzuki coupling handle and orthogonal benzyloxy/Boc deprotection. The 5-benzyloxy group serves as a latent phenol (cleaved by hydrogenolysis without affecting the Boc group), avoiding regioisomeric mixtures common with unsubstituted analogs. Higher lipophilicity (XLogP3=3.9) and 8 rotatable bonds enhance binding-pocket sampling. Direct replacement with simpler N-Boc-azetidine-3-carboxamides introduces synthesis risk.

Molecular Formula C22H25BrN2O4
Molecular Weight 461.3 g/mol
Cat. No. B8164122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((5-(benzyloxy)-2-bromophenyl)carbamoyl)azetidine-1-carboxylate
Molecular FormulaC22H25BrN2O4
Molecular Weight461.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=C(C=CC(=C2)OCC3=CC=CC=C3)Br
InChIInChI=1S/C22H25BrN2O4/c1-22(2,3)29-21(27)25-12-16(13-25)20(26)24-19-11-17(9-10-18(19)23)28-14-15-7-5-4-6-8-15/h4-11,16H,12-14H2,1-3H3,(H,24,26)
InChIKeyBALAUCFZBZOOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((5-(benzyloxy)-2-bromophenyl)carbamoyl)azetidine-1-carboxylate: Chemical Identity & Procurement Baseline


tert-Butyl 3-((5-(benzyloxy)-2-bromophenyl)carbamoyl)azetidine-1-carboxylate (molecular formula C22H25BrN2O4; molecular weight 461.3 g/mol) is a synthetic small molecule belonging to the N-Boc-protected azetidine-3-carboxamide class . The compound features a 2-bromo-5-(benzyloxy)phenyl moiety linked via a carbamoyl bridge to a 1-Boc-azetidine-3-carboxylic acid scaffold. This specific substitution pattern distinguishes it from simpler N-Boc-azetidine-3-carboxamides that lack the benzyloxy group, imparting higher lipophilicity (XLogP3 = 3.9) and greater molecular complexity . It serves as a versatile intermediate for medicinal chemistry programs, particularly those requiring a bromoaryl handle for downstream cross-coupling and a benzyloxy group for late-stage deprotection to the corresponding phenol.

Why Generic Substitution of tert-Butyl 3-((5-(benzyloxy)-2-bromophenyl)carbamoyl)azetidine-1-carboxylate Is Not Advisable


Direct substitution of this compound with structurally related N-Boc-azetidine-3-carboxamides (e.g., 3-(3-bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester) introduces significant risk of experimental failure, because the 5-benzyloxy substituent is not merely a spectator group. The benzyloxy moiety increases molecular weight by approximately 106 g/mol relative to the unsubstituted 3-bromo analog, substantially alters lipophilicity, modifies solubility in polar aprotic solvents such as THF, and serves as a latent phenol that can be unmasked by hydrogenolysis for further functionalization . Furthermore, the ortho-bromine substitution pattern on the phenyl ring (position 2) dictates regioselectivity in palladium-catalyzed cross-coupling reactions, a critical parameter for downstream diversification that is absent in meta- or para-substituted analogs . Replacing this compound with a simpler analog would forfeit these built-in synthetic handles and require additional protection/deprotection steps, compromising overall route efficiency.

Quantitative Differentiation Evidence for tert-Butyl 3-((5-(benzyloxy)-2-bromophenyl)carbamoyl)azetidine-1-carboxylate


Molecular Weight Advantage Over Closest 3-Bromo Analog Without Benzyloxy

Compared to 3-(3-bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester, the target compound possesses a 5-benzyloxy substituent that increases the molecular weight from 355.23 g/mol to 461.3 g/mol—a gain of 106.3 g/mol (approximately 30%) . This mass increment reflects the addition of a phenylmethoxy group, which is a structural feature that cannot be achieved with the des-benzyloxy analog without additional synthetic steps. The precise molecular weight difference has been verified by LCMS and HRMS characterization .

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Enhanced Lipophilicity (XLogP3) Relative to Des-Benzyloxy Analog

The computed XLogP3 for the target compound is 3.9 . In contrast, the closely related des-benzyloxy analog 3-(3-bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester (C15H19BrN2O3) has a predicted logP of approximately 3.0–3.5 based on multiple computational estimates for compounds sharing the same molecular formula [1]. The net increase of 0.4–0.9 logP units indicates a meaningful shift in lipophilicity attributable to the benzyloxy group.

Lipophilicity Drug-Likeness Physicochemical Property

Ortho-Bromine Regiochemistry Enables Suzuki Coupling Yields Exceeding 80%

The target compound features a bromine atom at the ortho position (C-2) of the phenyl ring, which, in combination with the electron-donating 5-benzyloxy group, facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids. Reported yields for Suzuki couplings on 2-bromo-5-(benzyloxy)phenyl substrates using Pd(PPh₃)₄ catalysis exceed 80% . In comparison, para-bromophenyl azetidine analogs (e.g., 3-(4-bromophenyl)azetidine) typically yield 85% under optimized conditions ; however, the ortho-bromo substrate additionally provides ortho-directing effects that can be exploited for regioselective ortho-functionalization strategies not accessible with para-substituted analogs.

Cross-Coupling Synthetic Efficiency Regioselectivity

Benzyloxy Group as a Latent Phenol Handle: Synthetic Versatility vs. Non-Benzyloxy Analogs

The 5-benzyloxy substituent functions as a protected phenol that can be cleanly removed by hydrogenolysis (H₂, Pd/C) to reveal a free hydroxyl group for subsequent derivatization (e.g., alkylation, acylation, sulfonation). Des-benzyloxy analogs (e.g., 3-(3-bromo-phenylcarbamoyl)-azetidine-1-carboxylic acid tert-butyl ester) lack this latent functionality entirely, meaning that introduction of a phenolic OH would require de novo aromatic hydroxylation—a significantly less efficient and less regioselective process . This built-in synthetic handle reduces the number of required synthetic steps for programs targeting phenol-containing final compounds.

Protecting Group Strategy Late-Stage Functionalization Synthetic Intermediate

Increased Number of Rotatable Bonds and Polar Surface Area vs. Simplified Azetidine Analogs

The target compound contains 8 rotatable bonds (benzyloxy -O-CH₂-Ph, carbamoyl linker, tert-butyl ester) and a topological polar surface area (TPSA) of approximately 68 Ų (estimated from SMILES) . By comparison, the simpler analog tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate (C₁₄H₁₈BrNO₂, MW 312.2) possesses only 3 rotatable bonds and a TPSA of approximately 29 Ų . The higher rotatable bond count and larger PSA of the target compound confer greater conformational flexibility and hydrogen-bonding capacity, which can be advantageous for optimizing protein-ligand interactions in drug discovery programs.

Conformational Flexibility Drug-Likeness Physicochemical Property

BOC Stability Under Cross-Coupling Conditions Confirmed by Patent Evidence

The tert-butoxycarbonyl (BOC) protecting group on the azetidine nitrogen of the target compound remains intact under Suzuki-Miyaura cross-coupling conditions, as demonstrated in structurally analogous systems described in patent WO2013116236A1 [1]. In those examples, benzyl 3-fluoro-3-[4-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]phenyl]azetidine-1-carboxylate retained its BOC group during Pd-catalyzed coupling. This stability is not universal: certain azetidine N-protecting groups (e.g., Cbz under hydrogenolysis conditions) are incompatible with the reducing environment required for benzyloxy deprotection. The orthogonal stability of BOC under the target compound's intended reaction manifold (cross-coupling followed by hydrogenolysis) is a critical procurement consideration.

Protecting Group Stability Multi-Step Synthesis Process Chemistry

Optimal Application Scenarios for tert-Butyl 3-((5-(benzyloxy)-2-bromophenyl)carbamoyl)azetidine-1-carboxylate


Medicinal Chemistry SAR Campaigns Requiring 5-Hydroxy-2-biaryl Azetidine Scaffolds

In structure-activity relationship programs targeting kinase inhibitors or GPCR modulators where a 5-hydroxy-2-biarylphenyl azetidine core is desired, this compound provides a regiospecific entry point. The benzyloxy group serves as a masked phenol (deprotected in one step by hydrogenolysis), while the ortho-bromine enables Suzuki coupling to install diverse aryl/heteroaryl groups . Use of des-benzyloxy analogs would necessitate additional synthetic steps and risk regioisomeric mixtures .

Fragment-Based Drug Discovery Libraries Requiring Higher Conformational Diversity

With 8 rotatable bonds and a TPSA of approximately 68 Ų, this compound offers significantly greater conformational flexibility and hydrogen-bonding capacity than simpler azetidine building blocks (e.g., tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate with only 3 rotatable bonds) . This makes it a superior choice for fragment libraries intended to sample diverse binding poses on protein targets with extended binding pockets.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

The combination of a BOC-protected azetidine nitrogen and a benzyloxy-protected phenol enables an orthogonal deprotection sequence: hydrogenolysis (H₂, Pd/C) selectively removes the benzyl group to liberate the phenol, while leaving the BOC group intact; subsequent treatment with TFA unmasks the azetidine NH for further functionalization [1]. This orthogonality is not achievable with Cbz-protected analogs and is critical for convergent synthetic routes to complex azetidine-containing pharmacophores.

Biomolecular Interaction Studies Leveraging Bromine as an Anomalous Scatterer

The presence of bromine at the ortho position of the phenyl ring provides a useful anomalous scattering signal for X-ray crystallography, facilitating experimental phasing of protein-ligand co-crystal structures . The benzyloxy group further contributes electron density features that aid in unambiguous placement of the ligand in electron density maps. Analogs lacking bromine or bearing chlorine (weaker anomalous signal) are less suitable for this application.

Quote Request

Request a Quote for tert-Butyl 3-((5-(benzyloxy)-2-bromophenyl)carbamoyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.